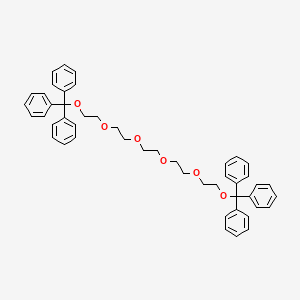![molecular formula C12H11NOS B12553591 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one CAS No. 143884-46-2](/img/structure/B12553591.png)
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The initial step involves the synthesis of a thiophene derivative through cyclization reactions.
Quinoline Ring Formation: The thiophene derivative is then subjected to a series of reactions to form the quinoline ring. This may involve condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process is scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and electrochromic devices.
Mecanismo De Acción
The mechanism of action of 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one: Lacks the methyl group at the 4-position, resulting in different chemical properties.
4-methylquinoline: Contains a quinoline ring with a methyl group but lacks the thiophene ring.
Thieno[3,2-b]quinoline: Similar fused ring system but without the dihydro structure.
Propiedades
Número CAS |
143884-46-2 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9-one |
InChI |
InChI=1S/C12H11NOS/c1-13-9-5-3-2-4-8(9)11(14)12-10(13)6-7-15-12/h2-5H,6-7H2,1H3 |
Clave InChI |
TUZCDGMFFBEZOX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)C3=CC=CC=C31)SCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


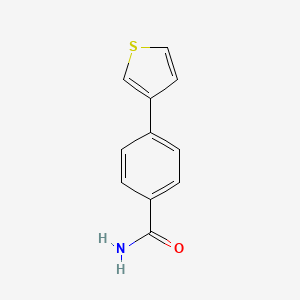

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
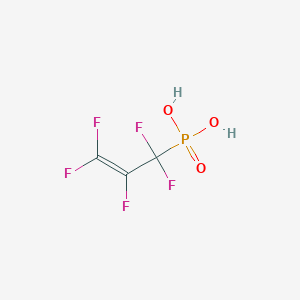


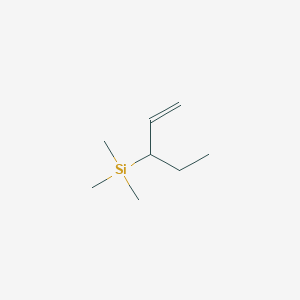
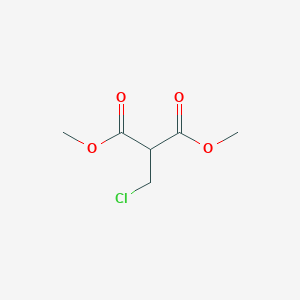
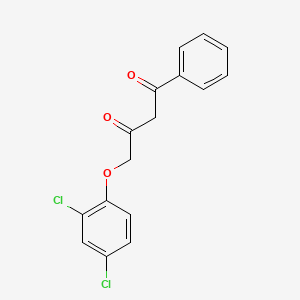
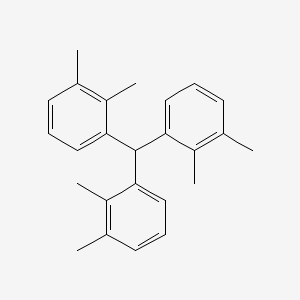

![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
